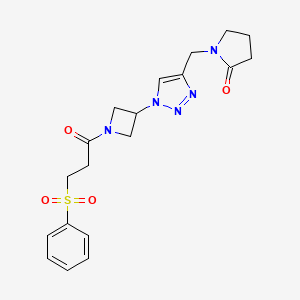
1-((1-(1-(3-(phénylsulfonyl)propanoyl)azétidin-3-yl)-1H-1,2,3-triazol-4-yl)méthyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-(3-(phenylsulfonyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé « 1-((1-(1-(3-(phénylsulfonyl)propanoyl)azétidin-3-yl)-1H-1,2,3-triazol-4-yl)méthyl)pyrrolidin-2-one » :
Recherche pharmacologique
Ce composé présente un intérêt significatif en pharmacologie en raison de son potentiel en tant que molécule biologiquement active. Sa structure suggère qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments. Des recherches ont montré que des composés similaires peuvent agir comme des inhibiteurs d'enzymes telles que les désacétylases d'histones et les kinases dépendantes des cyclines, qui sont cruciales dans la thérapie anticancéreuse .
Chimie médicinale
En chimie médicinale, ce composé peut être utilisé pour concevoir et synthétiser de nouveaux agents thérapeutiques. Sa structure unique, qui comprend un cycle triazole et un fragment pyrrolidinone, permet d'explorer de nouveaux espaces chimiques. Cela peut conduire à la découverte de nouveaux médicaments avec une efficacité et des profils de sécurité améliorés .
Biologie chimique
Le composé peut être utilisé en biologie chimique pour étudier les processus biologiques au niveau moléculaire. Sa capacité à former des complexes stables avec les protéines et autres biomolécules en fait un outil précieux pour sonder les mécanismes d'action de divers systèmes biologiques .
Chimie synthétique
En chimie synthétique, ce composé sert de bloc de construction polyvalent pour la synthèse de molécules plus complexes. Ses groupes fonctionnels permettent diverses modifications chimiques, permettant la création d'une large gamme de dérivés avec des applications potentielles dans différents domaines .
Science des matériaux
Les propriétés structurelles de ce composé le rendent adapté aux applications en science des matériaux. Il peut être utilisé pour développer de nouveaux matériaux avec des propriétés spécifiques, telles qu'une stabilité ou une réactivité améliorée, qui sont utiles dans diverses applications industrielles .
Essais biochimiques
Ce composé peut être utilisé dans des essais biochimiques pour cribler l'activité biologique. Ses interactions avec les enzymes, les récepteurs et autres protéines peuvent être étudiées pour identifier des cibles thérapeutiques potentielles et comprendre les voies biochimiques impliquées .
Systèmes d'administration de médicaments
Les propriétés chimiques du composé en font un candidat pour le développement de systèmes d'administration de médicaments. Sa capacité à former des complexes stables et sa biocompatibilité potentielle peuvent être exploitées pour concevoir des systèmes qui délivrent les médicaments plus efficacement à des sites spécifiques dans le corps .
Chimie environnementale
En chimie environnementale, ce composé peut être utilisé pour étudier la dégradation et la transformation des polluants. Ses interactions avec divers facteurs environnementaux peuvent fournir des informations sur les mécanismes de dégradation des polluants et aider à développer des stratégies de remédiation environnementale .
Ces applications mettent en évidence la polyvalence et le potentiel de « this compound » dans la recherche scientifique. Chaque domaine offre des opportunités uniques pour explorer et utiliser ce composé pour faire progresser les connaissances et la technologie.
Molecules | Free Full-Text | Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines
Propriétés
IUPAC Name |
1-[[1-[1-[3-(benzenesulfonyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c25-18-7-4-9-22(18)11-15-12-24(21-20-15)16-13-23(14-16)19(26)8-10-29(27,28)17-5-2-1-3-6-17/h1-3,5-6,12,16H,4,7-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJZKPDIIXOTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
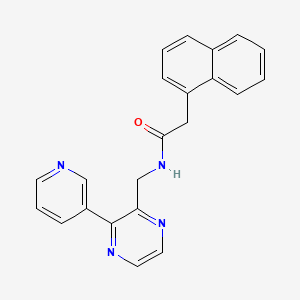
![Methyl 2'-amino-6'-(furan-2-ylmethyl)-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2547909.png)

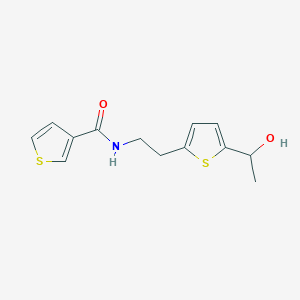
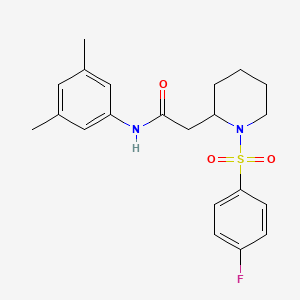
![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)
![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)
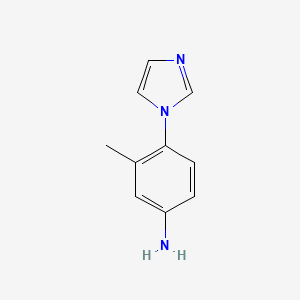
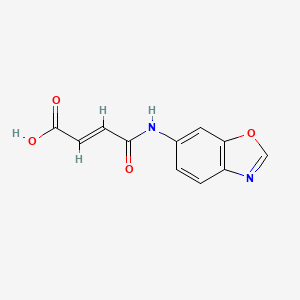
![2-[(3As,9aR)-5,8-difluoro-1,3,3a,9a-tetrahydro-[1,4]benzodioxino[2,3-c]pyrrol-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2547921.png)
![6-Tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2547922.png)
![2-(4-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2547923.png)
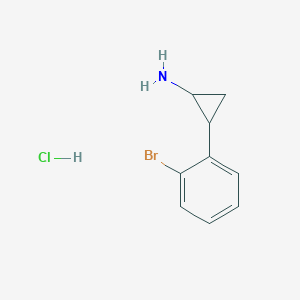
![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)
